molecular formula C19H19NO4 B13511124 4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid

4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid

Cat. No.: B13511124
M. Wt: 325.4 g/mol
InChI Key: XVAPXRYAFRLXNV-UHFFFAOYSA-N
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Description

4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base to protect the amine group.

    Attachment of the Benzoic Acid Moiety: The final step involves coupling the pyrrolidine derivative with a benzoic acid derivative using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl-protected derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a drug candidate or a drug intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)benzoic acid: Similar structure but lacks the benzyloxycarbonyl group.

    4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: Contains an ethoxy linker instead of a direct attachment.

Uniqueness

4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional synthetic flexibility and potential biological activity.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

4-(1-phenylmethoxycarbonylpyrrolidin-2-yl)benzoic acid

InChI

InChI=1S/C19H19NO4/c21-18(22)16-10-8-15(9-11-16)17-7-4-12-20(17)19(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,21,22)

InChI Key

XVAPXRYAFRLXNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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